molecular formula C11H10O3 B8761293 Methyl 4-oxo-4-phenylbut-2-enoate

Methyl 4-oxo-4-phenylbut-2-enoate

Cat. No.: B8761293
M. Wt: 190.19 g/mol
InChI Key: ZNEGOHIZLROWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-oxo-4-phenylbut-2-enoate is an organic compound with the molecular formula C11H10O3 It is a derivative of acrylate, featuring a benzoyl group attached to the acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxo-4-phenylbut-2-enoate can be synthesized through the benzoylation of methyl acrylate. One common method involves the reaction of methyl acrylate with benzoyl chloride in the presence of a catalyst such as zerovalent nickel. The reaction typically occurs under mild conditions, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the production of methyl 3-benzoylacrylate may involve the recycling of byproducts from other chemical processes. For example, a method has been developed to obtain 3-benzoyl acrylate by recycling Michael addition byproducts. This process involves adjusting the pH of a solution containing the byproducts and carrying out a decomposition reaction at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The acrylate moiety can participate in substitution reactions, such as nucleophilic addition.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the acrylate moiety under basic conditions.

Major Products Formed

    Oxidation: Benzoyl acrylic acid.

    Reduction: Methyl 3-hydroxyacrylate.

    Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-4-phenylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-benzoylacrylate involves its reactivity towards nucleophiles and electrophiles. The benzoyl group can participate in various chemical reactions, facilitating the formation of new chemical bonds. The acrylate moiety can undergo polymerization, leading to the formation of polymeric materials with unique properties .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-benzoylacrylate: Similar in structure but with an ethyl group instead of a methyl group.

    Methyl acrylate: Lacks the benzoyl group, making it less reactive in certain chemical reactions.

    Benzoyl chloride: Used as a reagent in the synthesis of methyl 3-benzoylacrylate.

Uniqueness

Methyl 4-oxo-4-phenylbut-2-enoate is unique due to the presence of both the benzoyl and acrylate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 4-oxo-4-phenylbut-2-enoate

InChI

InChI=1S/C11H10O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

ZNEGOHIZLROWAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC(=O)C1=CC=CC=C1

Origin of Product

United States

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